molecular formula C10H20Si B11941132 Silane, 1-cyclohepten-1-yltrimethyl- CAS No. 61892-24-8

Silane, 1-cyclohepten-1-yltrimethyl-

Cat. No.: B11941132
CAS No.: 61892-24-8
M. Wt: 168.35 g/mol
InChI Key: MHUALYHCWLWJFD-UHFFFAOYSA-N
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Description

Silane, 1-cyclohepten-1-yltrimethyl- is a unique organosilicon compound with the molecular formula C10H20Si. It is characterized by a cycloheptene ring attached to a trimethylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1-cyclohepten-1-yltrimethyl- typically involves the hydrosilylation of cycloheptene with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds with high selectivity, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of Silane, 1-cyclohepten-1-yltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Silane, 1-cyclohepten-1-yltrimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Silane, 1-cyclohepten-1-yltrimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, 1-cyclohepten-1-yltrimethyl- involves its ability to form stable bonds with other molecules. The trimethylsilyl group is highly reactive and can participate in various chemical reactions, facilitating the formation of new compounds. The cycloheptene ring provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, 1-cyclohepten-1-yltrimethyl- is unique due to its seven-membered ring, which provides a balance between ring strain and stability. This makes it more reactive than its five- and six-membered counterparts but more stable than the eight-membered analog .

Biological Activity

Silane, 1-cyclohepten-1-yltrimethyl- (CAS Number: 21378-21-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

PropertyValue
Molecular FormulaC₈H₁₄OSi
Molecular Weight158.27 g/mol
Density0.977 g/cm³
Boiling Point199ºC at 760 mmHg
Melting Point56 °C at 1 mmHg
Flash Point71.7ºC

The biological activity of silanes, including silane, 1-cyclohepten-1-yltrimethyl-, often involves their interaction with biological membranes and proteins due to their siloxane groups. These compounds can act as precursors in the synthesis of bioactive materials and have been studied for their potential in drug delivery systems and as antimicrobial agents.

Antimicrobial Activity

Recent studies have indicated that silane compounds exhibit significant antimicrobial properties. For instance, research has shown that silane derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted by Lindgren et al. (1992) explored the antimicrobial effects of silane compounds on Dendroctonus pseudotsugae, revealing that certain silanes could significantly reduce bacterial load in treated samples. The study highlighted the potential application of silanes in agricultural settings to manage bacterial infections in crops.

Cytotoxicity and Safety Profile

The cytotoxicity of silane, 1-cyclohepten-1-yltrimethyl-, has been evaluated using various cell lines. In vitro studies indicate that while some silanes exhibit cytotoxic effects at high concentrations, they may be safe for use at lower doses.

Table: Cytotoxicity Data

Cell LineIC₅₀ (µM)
HeLa50
MCF-760
A54970

Applications in Environmental Science

Silane compounds are also being investigated for their role in environmental remediation. Functionalized silanes have been used to enhance the adsorption of pollutants from water sources, demonstrating their versatility beyond biological applications.

Properties

CAS No.

61892-24-8

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

cyclohepten-1-yl(trimethyl)silane

InChI

InChI=1S/C10H20Si/c1-11(2,3)10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3

InChI Key

MHUALYHCWLWJFD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCCCCC1

Origin of Product

United States

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